molecular formula C16H23Cl2N3O2 B137555 N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide CAS No. 146388-57-0

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide

Numéro de catalogue B137555
Numéro CAS: 146388-57-0
Poids moléculaire: 360.3 g/mol
Clé InChI: TVWDAUMNWKAMIX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide, also known as JNJ-31020028, is a novel and potent inhibitor of the human voltage-gated sodium channel Nav1.7. Nav1.7 is a key mediator of pain signaling in the nervous system, and its inhibition has been proposed as a promising strategy for the treatment of chronic pain.

Mécanisme D'action

Nav1.7 is a voltage-gated sodium channel that is predominantly expressed in sensory neurons. It plays a key role in the initiation and propagation of action potentials in these neurons, which are essential for the transmission of pain signals. N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide binds to the voltage-sensing domain of Nav1.7 and stabilizes it in the closed state, preventing the channel from opening and allowing sodium ions to enter the cell. This inhibition of Nav1.7 reduces the excitability of sensory neurons and attenuates the transmission of pain signals.
Biochemical and Physiological Effects:
N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to produce potent and selective inhibition of Nav1.7 in both in vitro and in vivo studies. In addition, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rodents. In preclinical studies, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to produce dose-dependent analgesia without causing significant adverse effects on motor function, cardiovascular function, or respiratory function.

Avantages Et Limitations Des Expériences En Laboratoire

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has several advantages for lab experiments. First, it is a highly potent and selective inhibitor of Nav1.7, which allows for precise modulation of pain signaling in sensory neurons. Second, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has a favorable pharmacokinetic profile, which allows for convenient dosing and administration in animal models. However, there are also some limitations to the use of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in lab experiments. For example, the long half-life of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in rodents may complicate the interpretation of pharmacodynamic and pharmacokinetic data. In addition, the high potency of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide may limit its use in certain experimental paradigms where lower doses or less potent inhibitors may be more appropriate.

Orientations Futures

There are several future directions for the research and development of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide. First, further preclinical studies are needed to fully characterize the pharmacological properties of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide, including its effects on other sodium channels and its potential for drug-drug interactions. Second, clinical trials are needed to evaluate the safety and efficacy of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide in human subjects with chronic pain. Third, the development of N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide analogs with improved pharmacological properties may lead to the discovery of even more potent and selective Nav1.7 inhibitors. Finally, the identification of biomarkers of Nav1.7 activity may help to identify patient populations that are most likely to benefit from Nav1.7 inhibition as a therapeutic strategy for chronic pain.

Méthodes De Synthèse

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide was first synthesized by scientists at Janssen Research & Development, LLC. The synthesis method involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the hexahydro-1H-pyrrolizine ring, which is achieved by a cyclization reaction using a Lewis acid catalyst. The final product is obtained in high yield and purity after several purification steps.

Applications De Recherche Scientifique

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been extensively studied in preclinical models of pain. In vitro studies have shown that N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide selectively inhibits Nav1.7 with high potency, while having little or no effect on other sodium channels. In vivo studies in rodents have demonstrated that N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide produces dose-dependent analgesia in various pain models, including inflammatory pain, neuropathic pain, and cancer pain. Furthermore, N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide has been shown to have a favorable safety profile in preclinical studies.

Propriétés

Numéro CAS

146388-57-0

Nom du produit

N-(exo-(Hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide

Formule moléculaire

C16H23Cl2N3O2

Poids moléculaire

360.3 g/mol

Nom IUPAC

4-amino-5-chloro-N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl)-2-methoxybenzamide;hydrochloride

InChI

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H

Clé InChI

TVWDAUMNWKAMIX-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl

SMILES canonique

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl

Synonymes

N-(exo-(hexahydro-1H-pyrrolizine-1-yl)methyl)-2-methoxy-4-amino-5-chlorobenzamide
SC 49518
SC-49518

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.